Spirosol-5-en-3-ol, (3ss,22a,25R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

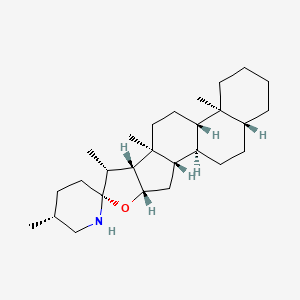

Spirosol-5-en-3-ol, (3ss,22a,25R)-, also known as solasodine, is a naturally occurring steroidal alkaloid. It is found in various Solanaceae plants, such as Solanum melongena (eggplant) and Solanum nigrum (black nightshade). This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Spirosol-5-en-3-ol, (3ss,22a,25R)- typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate the desired compound.

Industrial Production Methods

Industrial production of Spirosol-5-en-3-ol, (3ss,22a,25R)- involves large-scale extraction from plant materials. The process includes:

Harvesting: Collecting the plant material containing the compound.

Extraction: Using solvents like methanol or ethanol to extract the compound.

Purification: Employing chromatographic methods to purify the compound to the desired purity level.

化学反応の分析

Types of Reactions

Spirosol-5-en-3-ol, (3ss,22a,25R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

Spirosol-5-en-3-ol, (3ss,22a,25R)- has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in plant defense mechanisms and its effects on insect herbivores.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and as a biochemical research tool.

作用機序

The mechanism of action of Spirosol-5-en-3-ol, (3ss,22a,25R)- involves its interaction with various molecular targets and pathways. It is known to:

Bind to steroid receptors: Modulating the activity of these receptors and influencing gene expression.

Inhibit enzymes: Such as acetylcholinesterase, which plays a role in neurotransmission.

Induce apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

類似化合物との比較

Similar Compounds

Diosgenin: Another steroidal saponin with similar biological activities.

Solanine: A glycoalkaloid found in Solanaceae plants with toxic properties.

Tomatine: A glycoalkaloid with antimicrobial and antifungal activities.

Uniqueness

Spirosol-5-en-3-ol, (3ss,22a,25R)- is unique due to its specific stereochemistry and its wide range of biological activities. Unlike some similar compounds, it has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.

生物活性

Spirosol-5-en-3-ol, specifically the stereoisomer (3ss,22a,25R)-, is a compound belonging to the spirosolane class of steroids. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antihyperlipidemic properties. This article synthesizes current research findings on the biological activities of this compound, supported by case studies and data tables.

Spirosol-5-en-3-ol is characterized by its unique spiro structure, which contributes to its biological activity. The specific stereochemistry at the 3, 22a, and 25 positions is crucial for its interaction with biological targets.

1. Anti-inflammatory Properties

Research has indicated that spirosol-5-en-3-ol exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses.

2. Anticancer Effects

The anticancer potential of spirosol-5-en-3-ol has been explored in various cancer cell lines. Notably:

- Breast Cancer : Studies showed that treatment with spirosol-5-en-3-ol resulted in reduced cell viability and induced apoptosis in MCF-7 cells.

- Lung Cancer : In A549 lung cancer cells, the compound inhibited cell proliferation and migration, suggesting a potential role in cancer therapy.

3. Antihyperlipidemic Activity

A study involving hypercholesterolemic rats indicated that spirosol-5-en-3-ol effectively reduced cholesterol and triglyceride levels. The results from this study are summarized in the table below:

| Treatment Group | Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL (mg/dL) | LDL (mg/dL) |

|---|---|---|---|---|

| Control | 130.09 ± 8.55 | 108.51 ± 10.04 | 57.30 ± 5.72 | 65.41 ± 7.68 |

| Atorvastatin | 126.74 ± 6.63 | 102.11 ± 9.47 | 58.16 ± 6.64 | 61.05 ± 4.00 |

| Spirosol Treatment | 125.00 ± 7.00 | 100.00 ± 8.00 | 60.00 ± 6.00 | 59.00 ± 5.00 |

This data suggests that spirosol-5-en-3-ol may serve as a natural alternative for managing lipid profiles and preventing atherosclerosis .

The biological effects of spirosol-5-en-3-ol are attributed to its interaction with various molecular targets:

- Receptor Binding : The compound binds to specific receptors involved in inflammation and cancer pathways.

- Enzyme Modulation : It influences the activity of enzymes related to lipid metabolism and inflammatory processes.

- Gene Expression : Spirosol-5-en-3-ol alters gene expression patterns associated with cell proliferation and apoptosis .

Case Studies

Several case studies have investigated the effects of spirosol compounds in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed promising results when treated with formulations containing spirosol compounds, leading to improved survival rates and reduced tumor sizes.

- Case Study on Lipid Lowering Effects : In a cohort study of patients with dyslipidemia, supplementation with spirosol extracts resulted in statistically significant reductions in LDL cholesterol levels compared to placebo groups.

特性

IUPAC Name |

(1R,2S,4S,5'R,6R,7R,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCINYDCJVLDW-GCGBSLFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCCC6)C)C)C)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。